molecular formula C15H19BrF3NO3 B8162374 tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate

tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate

Cat. No.: B8162374
M. Wt: 398.21 g/mol
InChI Key: SUATYOMHINEURG-UHFFFAOYSA-N
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Description

tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further connected to a phenoxy group substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting 4-bromo-3-(trifluoromethyl)phenol with an appropriate alkylating agent under basic conditions.

    Attachment of the Propyl Chain: The phenoxy intermediate is then reacted with 3-bromopropylamine to introduce the propyl chain.

    Carbamate Formation: Finally, the resulting amine is treated with tert-butyl chloroformate to form the carbamate group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenoxy group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and selectivity, while the carbamate group may act as a protecting group or modulate the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-bromophenyl)carbamate
  • tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate

Uniqueness

tert-Butyl (3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)carbamate is unique due to the presence of both bromine and trifluoromethyl groups on the phenoxy ring, which can significantly influence its chemical properties and biological activity. This combination of substituents is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

tert-butyl N-[3-[4-bromo-3-(trifluoromethyl)phenoxy]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrF3NO3/c1-14(2,3)23-13(21)20-7-4-8-22-10-5-6-12(16)11(9-10)15(17,18)19/h5-6,9H,4,7-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUATYOMHINEURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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